Product packaging for BO-Pro 1(Cat. No.:CAS No. 157199-57-0)

BO-Pro 1

Cat. No.: B114514
CAS No.: 157199-57-0
M. Wt: 595.3 g/mol
InChI Key: XJCQPMRCZSJDPA-UHFFFAOYSA-L
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Description

Categorization and Nomenclature of BO-Pro 1 as a Fluorescent Dye

This compound belongs to a well-established class of fluorescent dyes known for their high sensitivity and specific interactions with biological macromolecules.

Classification as a Carbocyanine Monomeric Dye

This compound is classified as a cyan fluorescent carbocyanine monomeric dye. wikipedia.org This categorization places it within a family of dyes characterized by a polymethine chain linking two heterocyclic nitrogen-containing rings, which are responsible for their distinct optical properties. Other notable monomeric cyanine (B1664457) dyes include members of the TO-PRO family, such as TO-PRO-1, PO-PRO-1, JO-PRO-1, and LO-PRO-1. These dyes are generally cell-impermeant and exhibit very low intrinsic fluorescence when unbound.

Chemically Equivalent and Related Compounds (e.g., BO-TAP-1, Oxazole Blue, YO-PRO-1)

This compound is chemically equivalent to and also known as BO-TAP-1. wikipedia.org Several other compounds share similar chemical structures or functional properties as fluorescent nucleic acid stains:

YO-PRO-1: This is another green-fluorescent, cell-impermeant carbocyanine monomeric nucleic acid stain, closely related to this compound.

Oxazole Blue (PO-PRO-1): Oxazole Blue is a blue-fluorescent, cell-impermeant monomeric nucleic acid dye, chemically equivalent to PO-PRO-1. While not identical to this compound, it belongs to the same class of monomeric nucleic acid stains.

Thiazole Orange (TO): This is the parent compound of TO-PRO-1 and TOTO-1 dyes, highlighting the foundational chemistry for many related cyanine probes.

Contextualization within Modern Chemical Biology and Research Tools

Fluorescent probes like this compound are indispensable tools in modern chemical biology, enabling real-time monitoring and analysis of various biological phenomena. This compound is particularly valuable as a cell-impermeant nucleic acid stain. wikipedia.org Its applications include:

Staining nucleic acids on microarrays. wikipedia.org

Nuclear and chromosome counterstaining in multicolor fluorescence labeling experiments. wikipedia.org

Detection and enumeration of various cell types, such as megakaryocytes, erythroblasts, sperms, and microorganisms. wikipedia.org

Staining DNA in electrophoretic gels, offering an alternative to SYBR dyes, especially when specific laser excitation sources are used.

The ability of these dyes to report on their immediate surroundings makes fluorescence spectroscopy a powerful method for studying biological processes both in vitro and in vivo.

Fundamental Principles of Fluorescence Enhancement Upon Nucleic Acid Binding

A key characteristic of this compound and related carbocyanine dyes is their dramatic fluorescence enhancement upon binding to nucleic acids. In the absence of nucleic acids, this compound is essentially nonfluorescent. wikipedia.org However, upon binding to double-stranded DNA (dsDNA), it exhibits a significant increase in fluorescence intensity, often by 100- to 1000-fold, with quantum yields increasing to as high as 0.9. wikipedia.org

This fluorescence enhancement is primarily attributed to the restriction of intramolecular rotations and cis/trans photoisomerization of the dye when it binds to nucleic acids. In solution, the dye molecules can undergo rapid internal rotations and photoisomerization, which are non-radiative decay pathways that dissipate excited-state energy as heat, leading to low fluorescence. When the dye intercalates into the nucleic acid helix, these rotational movements are sterically hindered, forcing the excited dye molecule to primarily decay via radiative pathways, resulting in a strong fluorescence signal.

Fluorescence polarization studies suggest that dyes like TO-PRO-1 and PO-PRO-1 bind to dsDNA by intercalation, a process where the dye inserts itself between the base pairs of the DNA helix. This binding is generally not sequence-selective for these monomeric dyes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27I2N3S B114514 BO-Pro 1 CAS No. 157199-57-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3S.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCQPMRCZSJDPA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27I2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420723
Record name BO-PRO 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157199-57-0
Record name BO-PRO 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of Bo Pro 1 Analogs

Strategies for BO-Pro 1 Synthesis via Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly effective and versatile method for forming carbon-nitrogen bonds, making it a key strategy in the synthesis of primary, secondary, and tertiary amines. wikipedia.org This process is particularly relevant for the synthesis of this compound analogs that incorporate amine functionalities, which can serve as key synthetic handles or are integral to the molecule's final structure. The reaction proceeds by converting a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org

The process involves two principal steps which can often be performed in a single pot:

Imine Formation : A nucleophilic amine reacts with the carbonyl carbon of an aldehyde or ketone under neutral or weakly acidic conditions. This is followed by the reversible loss of a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines). wikipedia.org

Reduction : The intermediate imine or iminium ion is then reduced to form the corresponding amine. This step requires a reducing agent that is selective for the imine over the starting carbonyl compound to prevent competitive reduction of the aldehyde or ketone. nih.gov

The choice of reducing agent is critical for the success of reductive amination. While powerful reagents like lithium aluminum hydride can reduce imines, they also readily reduce the precursor carbonyls. Therefore, milder, more selective reagents are typically employed. google.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is stable in mildly acidic solutions and selectively reduces the protonated imine intermediate much faster than it reduces the carbonyl group. wikipedia.org Another widely used reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for the reductive amination of a wide range of aldehydes and ketones. wikipedia.org

Reducing AgentAbbreviationKey Characteristics
Sodium CyanoborohydrideNaBH₃CNStable in mildly acidic conditions (pH 3-6); selectively reduces imines/iminium ions over carbonyls. wikipedia.org
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild and highly selective reagent; does not require acidic conditions and is effective for a broad range of substrates. wikipedia.org
Sodium BorohydrideNaBH₄Can be used, but may also reduce the starting aldehyde/ketone; reaction conditions must be carefully controlled. wikipedia.org
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)A "green" chemistry approach that can be used for direct reductive amination in a one-pot reaction. wikipedia.org

This synthetic route is advantageous as it avoids the over-alkylation problems often encountered with the direct alkylation of amines. google.com For the synthesis of this compound analogs, this method could be employed to introduce alkyl or aryl groups onto a core structure containing a primary or secondary amine, or to build the core itself from carbonyl and amine precursors. nih.govresearchgate.net

Exploration of Novel Reaction Environments for Optimized Yields and Purity

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize impurities, and ensure the process is efficient and scalable. For complex molecules like this compound and its derivatives, traditional optimization methods involving changing one variable at a time can be slow and may not identify the true optimal conditions. researchgate.net Modern approaches leverage systematic and data-driven techniques to explore the reaction space more effectively.

Several parameters can be varied to optimize a synthetic reaction:

Solvent : The choice of solvent can dramatically affect reaction rates and outcomes. For the synthesis of fluorescent dyes, solvents such as acetone, dimethyl sulfoxide, methanol, and toluene (B28343) have been explored to replace less desirable ones like N,N-dimethylformamide (DMF). researchgate.net

Temperature : Reaction kinetics are highly dependent on temperature. Finding the optimal temperature balances reaction rate with the stability of reactants and products.

Catalyst : The selection of a catalyst can open up new reaction pathways, increase reaction speed, and improve selectivity.

Concentration : The concentration of reactants can influence reaction order and the formation of side products.

To navigate this multidimensional parameter space, advanced methodologies are being employed. High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions in parallel. More recently, machine learning and Bayesian optimization have emerged as powerful tools. researchgate.net Bayesian optimization, for instance, uses a statistical model to predict the outcome of a reaction and intelligently suggests the next set of experimental conditions to test, leading to the optimal parameters with fewer experiments. researchgate.net In the synthesis of fluorescent dyes, optimization has been shown to significantly raise recovery yields, for instance, from 19% to 45% in one reported procedure. researchgate.net These methods can be applied to the synthesis of this compound to systematically refine conditions for improved yield and purity.

Rational Design and Synthesis of Structurally Modified this compound Derivatives

The rational design of molecular probes is essential for tailoring their properties to specific applications. For this compound, structural modifications can be strategically implemented to introduce functionalities for conjugation or to tune its inherent spectroscopic characteristics.

Non-cleavable linkers form a stable bond between the probe and the target molecule. The release of the probe relies on the complete degradation of the target molecule, for example, within the lysosome of a cell.

Cleavable linkers are designed to break under specific physiological conditions, ensuring the controlled release of the payload at the target site. spirochem.com This targeted release minimizes off-target effects and enhances efficacy.

The rational design of cleavable linkers involves incorporating chemical triggers that respond to specific stimuli within a biological environment. rsc.org A particularly relevant strategy for boronate-containing probes is the use of iminoboronate chemistry, where 2-formylphenylboronic acids are reacted with α-nucleophile ligands to form probes that can selectively label target proteins. nih.gov

Linker TypeCleavage TriggerCommon Chemical MoietyTypical Application Environment
Reduction-SensitiveReductive environment (e.g., high glutathione (B108866) concentration)Disulfide bondIntracellular (cytosol) rsc.org
Protease-SensitiveSpecific enzymes (e.g., Cathepsin B)Dipeptide (e.g., Valine-Citrulline)Intracellular (lysosome) rsc.org
pH-SensitiveAcidic environmentHydrazone bondEndosomes, lysosomes, or tumor microenvironment
Boronate-basedTransimination or reaction with α-amino hydrazidesIminoboronateSelective protein labeling nih.gov

The spectroscopic properties of a fluorescent probe—namely its absorption (excitation) and emission wavelengths, Stokes shift, and quantum yield—are dictated by its molecular structure. By making precise structural modifications to the this compound core, these properties can be rationally tuned for specific imaging applications. pdx.edunih.gov The principles governing these changes are well-established in the chemistry of fluorescent dyes.

Key strategies for tuning spectroscopic properties include:

Modulating the π-Conjugated System : Extending the size of the delocalized π-electron system, for instance by adding aromatic rings or double bonds, typically results in a bathochromic (red) shift in both absorption and emission spectra. researchgate.net

Introducing Electron-Donating (EDG) and Electron-Withdrawing (EWG) Groups : Attaching EDGs (e.g., -OH, -NH₂) or EWGs (e.g., -NO₂, -CN) to the fluorophore core can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can shift emission wavelengths and influence the quantum yield. mdpi.com For boronate-based probes, the boronate group itself often acts to reduce the fluorescence emission of the core fluorophore, which is then "turned on" upon reaction with an analyte like peroxynitrite that converts the boronate to a more electron-donating phenol (B47542) group. mdpi.com

Controlling Molecular Rigidity and Planarity : Rigid and planar structures tend to have higher fluorescence quantum yields because they minimize energy loss through non-radiative pathways like molecular vibrations and rotations. Introducing chemical bridges or bulky groups that lock the conformation can enhance fluorescence. researchgate.net

The effect of such modifications can be seen in related fluorophore systems. For example, in a series of coumarin-based boronate probes, the conversion of the boronate acid (BC-BA) to its corresponding phenol (BC-OH) upon oxidation resulted in a significant red-shift in emission and an increase in brightness. mdpi.com

CompoundAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Brightness (ε × Φ)
BC-BA (Boronate)371 nm473 nm0.174335
BC-OH (Phenol)404 nm508 nm0.6720100

Spectroscopic data for a related coumarin-boronate probe (BC-BA) and its oxidized phenol product (BC-OH), demonstrating the "turn-on" effect of boronate oxidation. Data from mdpi.com.

Purification Techniques for High-Purity this compound and its Analogs

Achieving high purity is essential for the reliable performance of chemical probes. The purification of this compound and its boronate-containing analogs requires methods that can effectively separate the desired product from unreacted starting materials, catalysts, and side products while preserving the integrity of the boronate group. Boronic acids and their esters can be sensitive, sometimes requiring specialized purification techniques. vt.edu

Common and effective purification methods include:

Column Chromatography : This is a cornerstone technique for purifying organic compounds. For boronic esters, chromatography on silica (B1680970) gel is common. vt.edu However, the slightly acidic nature of silica gel can sometimes cause degradation or over-adsorption of boronate compounds. oup.comresearchgate.net To mitigate this, neutral alumina (B75360) can be used as the stationary phase, or the silica gel can be pre-treated or impregnated with boric acid to suppress the loss of the target compound. oup.comresearchgate.netresearchgate.net

Recrystallization : This technique can be highly effective for obtaining crystalline solids in high purity. Solvents such as benzene, dichloroethane, or ethyl acetate (B1210297) may be suitable for recrystallizing boronic acids. researchgate.net

pH-Controlled Extraction/Washing : The acidic nature of boronic acids can be exploited for purification. An impure product can be treated with a base to form a salt, which can then be separated from neutral organic impurities via solvent extraction. Subsequent acidification of the aqueous layer regenerates the pure boronic acid. researchgate.net Similarly, pH-controlled liquid-liquid extraction can be used to separate fluorescent dyes from their labeled conjugates. nih.gov

Affinity Chromatography : For boronic acids specifically, affinity chromatography is a powerful option. Immobilized boronic acids are known to reversibly bind molecules containing cis-diol functionalities (like sugars). interchim.fr This principle can be used to purify boronic acid-containing probes by capturing them on a diol-functionalized resin and then eluting them by lowering the pH or adding a competing diol like sorbitol. interchim.fr

For fluorescently-labeled conjugates, specialized resins are also available that are designed to bind and remove excess, unconjugated dye from the labeled protein or biomolecule, which is a critical step for accurate downstream applications. fishersci.com The selection of the optimal purification strategy will depend on the specific chemical properties (polarity, stability, crystallinity) of each this compound analog.

Elucidation of Molecular Interaction Mechanisms and Binding Dynamics

Biophysical Investigations of BO-Pro 1-Nucleic Acid Binding

This compound, like other cyanine (B1664457) dyes, demonstrates a high affinity for nucleic acids. thermofisher.com Its interaction with DNA leads to a substantial enhancement in fluorescence, often exceeding 1000-fold, with quantum yields reaching up to 0.9. thermofisher.com

Mechanisms of Interaction with Double-Stranded DNA (dsDNA)

This compound is a monomeric carbocyanine dye. lumiprobe.com Studies on structurally related monomeric cyanine dyes, such as PO-PRO-1 and TO-PRO-1, indicate that their primary mode of interaction with dsDNA is intercalation. thermofisher.comthermofisher.com Intercalation involves the insertion of the dye molecule between the base pairs of the DNA helix. For instance, fluorescence polarization studies have shown that PO-PRO-1 induces an unwinding angle of 31°, while TO-PRO-1 causes an unwinding of 2° upon binding to dsDNA. thermofisher.comthermofisher.com This suggests a similar intercalative mechanism for this compound. The binding of these dyes to dsDNA is generally not sequence selective. thermofisher.comthermofisher.com

Quantitative Analysis of Dye-Nucleic Acid Binding Affinity and Stoichiometry

The TO-PRO series of dyes, which includes BO-PRO-1, exhibits high binding affinity for dsDNA, characterized by dissociation constants typically in the micromolar range. thermofisher.comthermofisher.com While specific quantitative values for this compound's binding constant are not extensively detailed in the provided literature, the general class of cyanine dyes to which it belongs is known for its strong nucleic acid binding. For instance, the intrinsic DNA binding affinity constants for dimeric ethidium (B1194527) homodimer-1 are reported to be 2 × 10⁸ M⁻¹ in 0.2 M Na⁺, significantly higher than its monomeric counterpart. thermofisher.com As a monomeric dye, this compound's affinity would be expected to be high, though potentially lower than its dimeric analogs.

Influence of Nucleic Acid Conformation and Microenvironment on Binding Dynamics

The binding dynamics of this compound are influenced by the nucleic acid conformation and the surrounding microenvironment, particularly ionic strength. The dissociation of this compound from poly(dA-dT)₂ (a specific dsDNA conformation) can be described by a single exponential decay. nih.gov The rate constant for this dissociation shows a greater sensitivity to changes in ionic strength compared to its dissociation from calf thymus DNA (ctDNA). nih.gov Interestingly, unlike most other dyes studied in the same context, the dissociation rate of this compound does not necessarily increase with increasing ionic strength. nih.gov Monocationic dyes, which this compound is likely to be as a monomer, generally exhibit faster dissociation rates compared to dicationic dyes, a phenomenon attributed to lower electrostatic affinity. nih.gov

Interactions with Cellular Microenvironments and Membrane Integrity

This compound's interactions with cellular microenvironments are primarily characterized by its impermeability to intact cell membranes, enabling its use in selective staining applications.

Mechanisms of Cell Impermeability and Selective Staining

This compound is a cell-impermeant nucleic acid stain. lumiprobe.com This property is crucial for its application in distinguishing between live and dead cells. abcam.cnbitesizebio.comthermofisher.combiotium.comnih.gov Live cells, possessing intact plasma membranes, effectively exclude this compound, preventing the dye from entering and binding to intracellular nucleic acids. abcam.cnbitesizebio.comthermofisher.com Conversely, in dead or dying cells, the plasma membrane integrity is compromised, allowing this compound to permeate the cell and bind to nucleic acids, resulting in a bright fluorescent signal. abcam.cnbitesizebio.comthermofisher.comnih.gov This mechanism makes this compound suitable for applications such as nuclear and chromosome counterstaining in multicolor fluorescence labeling experiments, as well as for detecting and counting various cell types, including megakaryocytes, erythroblasts, sperm, and microorganisms. lumiprobe.com Related dyes like Oxazole Blue, which is equivalent to PO-PRO-1, are reported to selectively stain early apoptotic cells, indicating that even slight membrane permeabilization during early apoptosis can allow dye entry. biotium.combiotium.com

Table 1: Selective Staining Principles of Membrane-Impermeant Dyes

Cell StateMembrane IntegrityDye PermeabilityStaining Outcome (this compound)
Live CellsIntactImpermeantNo/Low Fluorescence
Dead/Necrotic CellsCompromisedPermeantBright Fluorescence
Early Apoptotic CellsSlightly PermeantPermeantFluorescence (e.g., PO-PRO-1) biotium.combiotium.com

Probing Transient Membrane Permeabilization Events and Pore Formation

The cell-impermeant nature of this compound and similar dyes makes them valuable tools for investigating transient membrane permeabilization events and pore formation in cellular studies. The uptake of such dyes, like YO-PRO-1, is a widely used method to quantify the extent of membrane permeabilization induced by various stimuli, such as electroporation. mdpi.comresearchgate.netmdpi.com When the cell membrane's integrity is compromised, even transiently, these dyes can enter the cell and bind to nucleic acids, leading to a significant increase in fluorescence intensity that can be measured by techniques like flow cytometry. mdpi.complos.org

It has been observed that the formation of larger pores is required for the entry of larger fluorescent dyes like YO-PRO-1 or TO-PRO-3, distinguishing these events from the entry of smaller ions such as Ca²⁺ or Ba²⁺, which can permeate through smaller nanopores. researchgate.netnih.gov This differential permeability allows for the characterization of pore size and dynamics. Furthermore, the principle of dye release from liposomes is a common assay to study pore-forming proteins and their ability to disrupt membrane integrity. nih.govelifesciences.org For instance, the P2X7 receptor has been shown to form a membrane pore large enough to allow the permeation of YO-PRO-1. elifesciences.org

Table 2: Dye Permeation as an Indicator of Membrane Integrity

Dye TypeMembrane PermeabilityIndicationExample Dyes (related to this compound)
Cell-Impermeant Nucleic Acid DyesLow/None in intact cellsCompromised membrane integrity, pore formationThis compound, YO-PRO-1, PO-PRO-1, TO-PRO-3 lumiprobe.commdpi.comresearchgate.netmdpi.comnih.gov
Small Ions (e.g., Ca²⁺, Ba²⁺)Permeant through smaller nanoporesNanoporation eventsCa²⁺, Ba²⁺ researchgate.netnih.gov

Spectroscopic Signatures of Molecular Binding Events

This compound, a cyan fluorescent carbocyanine monomeric dye, is widely recognized for its utility as a cell-impermeant nucleic acid stain lumiprobe.com. Its molecular interaction mechanisms are primarily characterized by its binding to double-stranded DNA (dsDNA), a process that significantly alters its spectroscopic properties lumiprobe.comnih.gov. This interaction is crucial for its application in various biological and analytical assays, including staining nucleic acids on microarrays and counterstaining in multicolor fluorescence labeling experiments lumiprobe.com.

Upon binding to dsDNA, this compound exhibits a substantial fluorescence enhancement, transitioning from a non-fluorescent state in the absence of nucleic acids to a brightly fluorescent signal when complexed with DNA lumiprobe.com. This property makes it an ideal probe for detecting and quantifying nucleic acids. The specific spectroscopic signatures associated with this molecular binding event include distinct changes in its excitation and emission maxima. Research indicates that the excitation/absorption maximum for this compound, when complexed with DNA, is observed around 454 nm to 462 nm, while its emission maximum occurs between 481 nm and 487 nm lumiprobe.comthermofisher.com. These spectral shifts and enhancements are indicative of the dye's interaction with the DNA molecule, suggesting an intercalative binding mode nih.gov.

Detailed research findings have explored the binding dynamics of this compound with DNA, often comparing its behavior to other related cyanine dyes. Studies investigating the rates of dissociation from mixed-sequence DNA have shown that this compound, classified as an intercalating dye, exhibits specific dissociation kinetics nih.govresearchgate.net. For instance, comparative analyses reveal that the monovalent dye BO and the divalent dye BO-PRO (referring to this compound in this context) display different dissociation rates from DNA in solution. Specifically, another dye, BEBO, has been observed to dissociate more slowly than BO-PRO nih.gov. This suggests that while this compound effectively binds to DNA, its dissociation rate is a key characteristic influencing its application and the stability of the dye-DNA complex.

The fluorescence enhancement and spectral characteristics of this compound upon DNA binding are summarized in the following table:

PropertyValue (upon DNA binding)Citation
Excitation/Absorption Max.454 nm (complex) lumiprobe.com
Excitation/Absorption Max.462 nm thermofisher.com
Emission Max.487 nm (complex) lumiprobe.com
Emission Max.481 nm thermofisher.com
Fluorescence EnhancementMultiple enhancement lumiprobe.com
Binding ModeIntercalative nih.gov

Further insights into the binding dynamics of this compound have been gained by comparing its dissociation rates with other nucleic acid stains. The following table illustrates comparative dissociation rates from mixed-sequence DNA:

DyeBinding ModeDissociation Rate Relative to BO-PRO (in solution)Citation
This compoundIntercalatingReference (faster than BEBO) nih.gov
BEBOGroove-bindingSlower nih.gov

These spectroscopic signatures and binding dynamics underscore this compound's role as a valuable tool in molecular biology for visualizing and studying nucleic acids. The significant fluorescence enhancement upon binding provides a high signal-to-noise ratio, facilitating its use in sensitive detection methods.

Applications and Methodological Advancements in Biochemical and Cellular Research

Advanced Fluorescence Microscopy Techniques

Fluorescence microscopy is a cornerstone of cellular biology, allowing researchers to visualize cellular components with high specificity. BO-Pro 1 contributes significantly to this field, particularly in nuclear and chromosome analysis, multi-color labeling, and specific real-time imaging scenarios.

This compound is highly effective for nuclear and chromosome counterstaining in fluorescence microscopy. Its bright fluorescence signal and low background make it an ideal choice for staining nucleic acids, including those on microarrays. nih.gov The dye provides strong and selective nuclear staining, observed in both cultured cells and paraffin (B1166041) sections. stackoverflow.com In confocal laser scanning microscopy (CLSM) applications, this compound has demonstrated a specific emission in a distinct fluorescence channel when excited at 488 nm, facilitating clear visualization of nuclear structures. wikipedia.orgwordpress.com As a cell-impermeant dye, this compound is specifically utilized for staining dead or fixed cells, as it cannot traverse intact cell membranes. nih.govstackoverflow.comnih.govnih.gov

Table 1: Spectral Properties of this compound (DNA-bound)

PropertyValue (Source)
Excitation Maximum462 nm nih.gov
Emission Maximum482 nm
Emission Maximum509 nm nih.gov
Fluorescence ColorCyan nih.gov

The distinct spectral profile of this compound allows for its integration into multi-color fluorescence labeling experiments. nih.gov Its cyan fluorescence, with excitation typically around 462 nm and emission around 482-509 nm, enables its use alongside other fluorophores that have different excitation and emission spectra, minimizing spectral overlap. nih.gov This capability is crucial for simultaneously visualizing multiple cellular components or processes. For instance, in complex labeling regimes, careful selection of filter combinations, such as those with medium bandwidth excitation filters, can prevent signal crossover from other fluorochromes, ensuring accurate multi-color imaging.

While this compound is a cell-impermeant dye, its application in real-time imaging of dynamic cellular systems is primarily focused on monitoring events that compromise cell membrane integrity, such as cell death. In such scenarios, the dye's uptake indicates a change in cellular state. Real-time live-cell imaging systems, equipped with dual fluorescence and bright-field microscopy, are capable of continuously monitoring cellular dynamics within an incubator environment over extended periods. These systems facilitate the observation and tracking of dynamic cellular events, including changes in cell morphology or viability, by capturing high-resolution images over time. Although this compound does not stain live, intact cells, its entry into cells with compromised membranes provides a real-time indicator of cell health status within dynamic experiments.

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry provides a robust platform for the quantitative analysis of cellular populations, enabling rapid assessment of individual cells based on their fluorescent properties. This compound is a valuable reagent in this context, particularly for assessing cellular states and in high-throughput screening methodologies.

As a cell-impermeant nucleic acid stain, this compound is widely employed in flow cytometry to assess cell membrane integrity and differentiate between viable and non-viable cells. nih.govnih.gov Healthy cells with intact membranes exclude the dye, whereas cells with compromised membranes, such as those undergoing apoptosis or necrosis, allow the dye to enter and stain their nucleic acids. This differential uptake provides a simple and reliable method for quantifying cellular states. For example, simultaneous labeling with a cell-permeable dye and cell-impermeant dyes like this compound can be used to accurately assess cell viability in a population. stackoverflow.com Flow cytometry's ability to measure thousands of cells per second provides quantitative data on the proportion of cells in different states.

This compound's utility extends to high-throughput screening (HTS) methodologies for analyzing cellular populations. It can be used for the detection and counting of various cell types, including megakaryocytes, erythroblasts, sperm, and microorganisms, as well as bacteria. nih.gov Flow cytometry is inherently suited for HTS due to its capacity for rapid, multiplexed analysis of cell phenotype and function in large sample sets, often utilizing multi-well plate formats. Fluorescent markers, such as this compound for nucleic acid staining, are integral to these screens, allowing for the identification and quantification of distinct cell populations or specific cellular responses. This enables researchers to efficiently screen large compound libraries or genetic perturbations, accelerating the discovery process in drug development and basic research.

Nucleic Acid Detection and Quantification Methodologies

This compound is a sensitive reagent widely utilized for the detection and quantification of nucleic acids. Its utility stems from its unique optical properties, which include high molar absorptivity and very low intrinsic fluorescence when unbound to nucleic acids. Upon binding to DNA or RNA, this compound exhibits a significant increase in fluorescence, often exceeding 1000-fold, with quantum yields reaching as high as 0.9. jkenterprises.com.pk This substantial fluorescence enhancement, ranging from 400- to 1800-fold for "1-series" dyes like this compound, ensures that the signal from unbound dye is negligible under most experimental conditions, contributing to its low background and high sensitivity. citeab.com

This compound is particularly effective for staining nucleic acids in electrophoretic gels, offering compatibility with both UV trans- or epi-illumination and laser-excited gel scanners. Its specific absorption maxima can provide an advantage over other common dyes when particular laser excitation sources are employed. wikipedia.org

Table 1: Spectral Characteristics of this compound (DNA Complex) citeab.com

PropertyValue
Absorption Maximum (nm)462
Emission Maximum (nm)481
Molar Extinction Coefficient58,100
Fluorescence Quantum Yield0.16

Microarray-Based Nucleic Acid Analysis

The distinctive properties of this compound make it an ideal choice for microarray-based nucleic acid analysis. Microarray technology allows for the parallel analysis of a large number of nucleic acid fragments, providing flexible throughput for applications such as genotyping, chromosome copy number variations, and gene expression studies. uni.lureadthedocs.io In these analyses, nucleic acid samples are typically converted into labeled probes that hybridize to immobilized target sequences on a solid support. The bright fluorescence signal and low background inherent to this compound are crucial for achieving high sensitivity and accurate detection in such high-density array formats. wikipedia.org

Applications in Nucleic Acid Sequencing and Amplification

This compound plays a role in nucleic acid sequencing and amplification methodologies. In sequencing-by-synthesis approaches, fluorescently tagged nucleotides are incorporated into a growing DNA strand, and their emission signals are detected to determine the nucleotide sequence. nih.gov Prior to sequencing, amplification techniques like Polymerase Chain Reaction (PCR) are often necessary to generate a sufficient quantity of target nucleic acids, ensuring adequate signal strength for accurate analysis. nih.gov Fluorescent dyes, including those with properties similar to this compound, are integrated into these amplification and detection schemes, for instance, in the design of probes like Scorpion primers, where fluorescence changes can indicate amplification or enable melting temperature analysis. nih.gov

Cellular and Microbial Enumeration Studies

The application of this compound extends to the enumeration of cells and microorganisms. As a cell-impermeant nucleic acid stain, this compound is particularly useful for counting various cell types, including megakaryocytes, erythroblasts, and sperm, as well as microorganisms and bacteria. wikipedia.org Its inability to cross intact cell membranes means it primarily stains cells with compromised membranes, making it a valuable tool for viability assays or for total cell counts in fixed cell preparations. wikipedia.orgjkenterprises.com.pkciteab.com

Flow cytometry is a common technique where this compound can be applied for rapid and accurate cell and microbial enumeration. This method leverages fluorescent stains to identify cells based on their characteristic morphology or light-scattering properties, and the intensity of the fluorescent signal. citeab.comnih.gov Furthermore, this compound can be integrated into broader microbial enumeration tests, which are quantitative determinations of microorganisms in a sample, crucial for quality control and compliance in various industries. These tests often employ methods such as membrane filtration and plate-counting. nih.goveasychem.orgnih.gov Manual counting techniques, such as those utilizing a hemocytometer, also benefit from fluorescent stains like this compound for clearer visualization and differentiation of cells. fishersci.ca

Development and Application of Novel In Vitro Bioassays Utilizing this compound

This compound is an optimized fluorescent dye that facilitates the development and application of various in vitro bioassays. Bioassays are critical for evaluating a compound's ability to elicit a specific biological response in a controlled laboratory setting, often confirming the integrity and function of biomolecules. The significant fluorescence enhancement of this compound upon nucleic acid binding makes it highly valuable for homogeneous detection methods, a type of bioassay where the signal is directly proportional to the interaction between the dye and the target nucleic acid without requiring separation steps. This characteristic enables the design of sensitive and robust assays for detecting or quantifying nucleic acids in solution or on surfaces, contributing to advancements in high-throughput screening and molecular diagnostics.

Applications in Enzymatic Assays Targeting Nucleic Acid Processes

This compound is applicable in enzymatic assays that target nucleic acid processes. In these assays, the presence, synthesis, or degradation of nucleic acids by enzymes can be monitored through changes in this compound's fluorescence. For example, in assays involving nucleases (enzymes that cleave nucleic acids) or polymerases (enzymes that synthesize nucleic acids), the alteration in the amount or state of nucleic acids can be directly correlated with the observed fluorescence of this compound. This provides a real-time or end-point readout of enzyme activity.

Fluorogenic Substrate Design for Enzyme Activity Assessment

While this compound itself is a fluorescent dye and not a substrate, its properties are highly complementary to the design of fluorogenic substrates for enzyme activity assessment. The principle of fluorogenic "OFF-ON" substrates involves a non-fluorescent or weakly fluorescent molecule that becomes highly fluorescent upon enzymatic cleavage or modification. In the context of nucleic acid-targeting enzymes, a fluorogenic substrate could be designed such that its enzymatic processing either releases a nucleic acid that this compound can bind to, leading to an increase in fluorescence, or degrades a nucleic acid-dye complex, resulting in a decrease in fluorescence. This indirect application allows this compound to serve as a sensitive reporter in assays designed to quantify the activity of various enzymes involved in nucleic acid metabolism, such as nucleases, ligases, or polymerases.

Advanced Analytical Characterization and Detection Methods for Bo Pro 1

Chromatographic Separation Techniques for Purity and Identity

Chromatographic methods are indispensable for separating BO-Pro 1 from impurities and confirming its identity within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of chemical compounds due to its high sensitivity, accuracy, and precision researchgate.netekb.eg. For this compound, HPLC, often coupled with mass spectrometry (HPLC-MS), is employed as a quality control measure to ensure purity, typically achieving purities of 95% or greater lumiprobe.com.

The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a solvent system) researchgate.netekb.eg. Quantitative analysis with HPLC is performed by injecting a known volume of the sample into the system, where the separated components are detected, and their peak areas or heights are correlated with concentration using calibration curves generated from known standards researchgate.netthermofisher.com. This allows for precise determination of the amount of this compound present in a sample.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective analytical technique frequently used in laboratories for various purposes, including reaction monitoring, screening, and compound purity evaluation aga-analytical.com.plumass.edu. While specific data for this compound's TLC parameters are not detailed, the principles of TLC are broadly applicable to organic compounds like this compound.

In reaction monitoring, TLC allows chemists to track the disappearance of starting materials and the appearance of new product spots over time libretexts.org. A small aliquot of the reaction mixture is spotted onto a TLC plate, alongside reference spots of the starting material and a co-spot (mixture of starting material and reaction mixture) libretexts.org. After development in a suitable solvent system, the separated compounds are visualized (e.g., under UV light if the compound is UV-active, or using specific stains) umass.edu. The retention factor (Rf) values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front, are characteristic for each compound under specific conditions and can be used to confirm identity and assess purity umass.edumit.edu. TLC can also be used for quantitative reaction monitoring by combining it with image analysis researchgate.net.

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed insights into the electronic structure, concentration, and photophysical properties of this compound.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing conjugated organic molecules and determining their concentration drawellanalytical.comthermofisher.com. For this compound, the excitation/absorption maximum is reported at 454 nm (complex) lumiprobe.com. This absorption maximum corresponds to electronic transitions within the molecule, typically involving π-electron systems characteristic of carbocyanine dyes nih.gov.

The quantitative application of UV-Vis spectroscopy is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution thermofisher.com. By measuring the absorbance of this compound at its maximum absorption wavelength (λmax = 454 nm) and using a known molar extinction coefficient, its concentration in a solution can be accurately determined drawellanalytical.comthermofisher.com. UV-Vis spectrophotometers offer excellent performance over a wide wavelength range (e.g., 190-1100 nm) and are used for routine quantitative analysis, scanning, and kinetics applications fishersci.sebecthai.com.

Table 1: Key UV-Visible Absorption Property of this compound

PropertyValue (nm)Reference
Absorption Maximum (λmax)454 (complex) lumiprobe.com

As a cyan fluorescent dye, this compound exhibits fluorescence, making fluorescence emission spectroscopy a critical tool for its characterization lumiprobe.com. The emission maximum for this compound is reported at 487 nm (complex) lumiprobe.com. This technique provides information on the spectral profile of emitted light and, importantly, the fluorescence quantum yield.

The fluorescence quantum yield (Φf or PLQY) is a crucial photophysical parameter defined as the ratio of the number of photons emitted to the number of photons absorbed libretexts.orghoriba.com. It indicates the efficiency of the fluorescence process and is influenced by competing non-radiative pathways libretexts.org. Measuring the quantum yield is essential for understanding a fluorophore's behavior and its suitability for various applications, such as imaging or sensing horiba.comresearchgate.net. Quantum yields can be determined relatively by comparison to a fluorescent standard with a known Φf, or absolutely using methods like integrating spheres horiba.comresearchgate.netopenfluor.org.

Table 2: Key Fluorescence Emission Property of this compound

PropertyValue (nm)Reference
Emission Maximum (λem)487 (complex) lumiprobe.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used for the detailed structural confirmation of organic compounds acs.orgquora.com. For this compound, ¹H NMR spectroscopy is utilized as part of its quality control process lumiprobe.com.

NMR spectroscopy provides information about the number and type of atoms (e.g., hydrogen, carbon) in a molecule, as well as their connectivity and spatial arrangement quora.comunimo.it. In ¹H NMR, the chemical shifts, integration values, and coupling patterns of proton signals are analyzed to deduce the molecular structure unimo.itresearchgate.net. Chemical shifts provide insights into the electronic environment of protons, while integration indicates the relative number of protons giving rise to a particular signal. Coupling patterns reveal the number of neighboring protons, providing crucial information about the connectivity of atoms within the molecule unimo.it. By interpreting the ¹H NMR spectrum, the proposed structure of this compound (CHINS) can be confirmed, ensuring its chemical identity.

Mass Spectrometry (MS) for Molecular Mass Verification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds, elucidate their elemental composition, and reveal structural information. For this compound, the theoretical molecular mass can be calculated based on its established molecular formula, C20H27I2N3S. lumiprobe.com

The theoretical molecular mass of this compound is approximately 595.33 g/mol . lumiprobe.com This calculated value serves as a critical reference point for experimental verification using mass spectrometry. In practice, high-resolution mass spectrometry (HRMS) techniques, such as those employing Orbitrap or time-of-flight (TOF) analyzers, are commonly utilized to provide highly accurate mass measurements. These measurements allow for the confirmation of the compound's molecular formula by comparing the experimentally determined mass-to-charge ratio (m/z) with the theoretical value. The precision offered by modern MS instruments ensures that even subtle deviations in isotopic composition or the presence of impurities can be identified, thereby verifying the integrity and identity of the chemical compound.

Fluorodensitometric Detection Methodologies

Fluorodensitometry is an analytical technique that quantifies fluorescent compounds, typically after their separation on a planar surface, such as a thin-layer chromatography (TLC) plate. This method relies on the intrinsic fluorescence properties of the analyte or its fluorescent derivatives. scribd.com

This compound is a fluorescent compound with distinct spectral characteristics, making it amenable to fluorodensitometric detection. It exhibits an excitation peak at 463 nm and an emission peak at 482 nm. lumiprobe.com This specific spectral profile allows for selective detection, minimizing interference from other non-fluorescent or differently fluorescing components in a sample.

In fluorodensitometric applications, after chromatographic separation (e.g., on silica (B1680970) gel plates), the separated bands or spots containing this compound can be scanned with an appropriate excitation wavelength. The emitted fluorescence is then measured, and its intensity is correlated with the concentration of this compound. Enhancements in sensitivity for fluorodensitometry can sometimes be achieved by treating the dry layer with fluorescence-enhancing liquids or antioxidants to reduce quenching effects. scribd.com The technique offers advantages such as high sensitivity, often reaching low picogram levels, and a wide linear calibration range, typically spanning two to three orders of magnitude. scribd.com

Table 1: Key Spectroscopic Properties of this compound

PropertyValueCitation
Excitation Peak463 nm lumiprobe.com
Emission Peak482 nm lumiprobe.com
Molecular Weight595.33 g/mol (Theoretical) lumiprobe.com

Computational Modeling and Simulation Approaches in Bo Pro 1 Research

Molecular Dynamics Simulations of Dye-Nucleic Acid Interactions

Molecular Dynamics (MD) simulations are a computational technique used to observe the physical movements of atoms and molecules over time nih.gov. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide dynamic insights into the conformational changes, binding mechanisms, and stability of molecular complexes nih.gov.

In the context of dye-nucleic acid interactions, MD simulations are invaluable for understanding how a dye like BO-Pro 1 might interact with DNA or RNA at an atomic level. This includes elucidating the specific binding modes (e.g., intercalation, groove binding), the roles of hydrogen bonding and electrostatic interactions, and the influence of solvent molecules biorxiv.orgbiorxiv.orgfrontiersin.org. For instance, MD simulations can reveal the dynamics of protein-DNA or protein-RNA interfaces, showing how binding can induce structural changes in both the nucleic acid and the interacting molecule nih.govbiorxiv.orgbiorxiv.orgfrontiersin.orgnih.govillinois.eduwesleyan.edu. Studies have shown how water molecules play a crucial role in mediating interactions and stabilizing complexes at the interface biorxiv.org. While MD simulations are a standard tool for studying such interactions, specific published molecular dynamics simulation data directly pertaining to this compound's interactions with nucleic acids were not found in the conducted literature search.

In Silico Prediction of Binding Affinities and Specificity

In silico prediction methods, such as molecular docking and more advanced free energy calculations, are widely used to estimate the strength and specificity of molecular interactions mdpi.combiorxiv.org. These computational techniques allow researchers to screen large libraries of compounds for potential binders to a target molecule, significantly accelerating the drug discovery and material design processes biorxiv.org.

Molecular docking algorithms predict the preferred orientation of a ligand (like this compound) when bound to a macromolecule (e.g., DNA, RNA, or a protein), forming a stable complex mdpi.com. Following docking, binding affinities can be estimated using scoring functions or more rigorous free energy perturbation (FEP) or molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) methods brieflands.com. These methods can also predict binding selectivity by comparing affinities across different targets or modified forms of a target nih.gov. For example, in silico λ-dynamics has been used to predict protein binding specificities to modified RNAs by efficiently estimating binding free energy differences nih.gov. While these methods are broadly applicable for predicting interactions, specific in silico predictions of binding affinities and specificity for this compound with biological targets were not identified in the search results.

Computational Chemistry for Electronic Structure and Photophysical Property Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), is fundamental for predicting the electronic structure and photophysical properties of molecules nih.govmdpi.comepfl.chresearchgate.nethaverford.eduacs.org. These properties include absorption and emission spectra, excitation energies, and quantum yields, which are critical for understanding how a dye functions nih.govresearchgate.netrsc.orgnih.gov.

DFT calculations can optimize molecular geometries in ground states and provide insights into frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions nih.govmdpi.com. TD-DFT extends this to excited states, enabling the prediction of absorption and emission wavelengths and oscillator strengths nih.govmdpi.comresearchgate.netrsc.orgnih.gov. For instance, DFT and TD-DFT have been applied to study the photophysical properties of various dyes, including Boron-dipyrromethene (BODIPY) compounds, to understand structure-property relationships and assist molecular design nih.govresearchgate.netnih.gov. The accuracy of these predictions can be influenced by the choice of functional and basis set, as well as the consideration of solvent effects using models like the polarizable continuum model (PCM) nih.govmdpi.com. Despite the general utility of these computational chemistry techniques for dyes, specific computational chemistry studies detailing the electronic structure or photophysical properties of this compound were not found in the search results.

Modeling of this compound Behavior within Complex Biological Systems

Modeling the behavior of a chemical compound within complex biological systems, such as a living cell or an organism, presents significant computational challenges due to the sheer number and intricate interplay of components mit.eduresearchgate.netnih.gov. These models aim to integrate vast amounts of biological data (genomics, transcriptomics, proteomics) to unravel complex interactions and predict systemic responses mit.edunih.gov.

Development of Predictive Models for Dye Performance and Optimization

The development of predictive models, often leveraging machine learning (ML) algorithms, is increasingly vital for optimizing the performance of dyes for specific applications researchgate.netresearchgate.netnih.govntu.edu.sg. These models learn from experimental or computational data to establish relationships between molecular structure, synthesis parameters, and desired performance metrics.

Machine learning models, such as Gradient Boosting Regressor (GBR), Random Forest, and CatBoost, have been successfully applied to predict and optimize various dye properties, including adsorption capacity and photoluminescence quantum yields researchgate.netresearchgate.netnih.govntu.edu.sg. These models can identify key features influencing performance and suggest optimal conditions for synthesis or application researchgate.netresearchgate.netnih.gov. For instance, ML-optimized studies have been used to design photocatalysts for dye removal from wastewater nih.gov and to guide the hydrothermal synthesis of carbon quantum dots for full-color high-quantum-yield applications ntu.edu.sg. While the application of such predictive models is a growing area in dye research, specific predictive models developed for the performance and optimization of this compound were not identified in the conducted searches.

Future Directions and Emerging Research Avenues for Bo Pro 1 Based Probes

Integration with Advanced Imaging Modalities and Super-Resolution Microscopy

The application of BO-Pro 1 is expected to expand significantly with its integration into advanced imaging modalities, particularly super-resolution microscopy techniques. Current research highlights this compound's specific emission characteristics, which are already beneficial in Confocal Laser Scanning Microscopy (CLSM) for nuclear counterstaining nih.gov. The diffraction limit has historically constrained the spatial resolution of optical microscopes, but super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), have overcome this barrier, enabling resolutions in the tens of nanometers wur.nlmicroscopyu.com.

The future integration of this compound with these advanced methods could involve:

Enhanced Resolution Imaging: Leveraging this compound's fluorescence properties for single-molecule localization microscopy (SMLM) techniques like STORM or PALM. This would require exploring its photophysical characteristics, such as its ability to undergo reversible "on-off" switching, which is crucial for these methods wur.nlrsc.orgyoutube.com. Achieving higher resolution with this compound would allow for unprecedented visualization of nucleic acid organization within cellular nanostructures, providing detailed insights into chromatin architecture, gene loci, and viral replication dynamics at a scale previously inaccessible with conventional fluorescence microscopy microscopyu.com.

Multi-modal Imaging: Combining this compound-based fluorescence with other advanced imaging techniques, such as Raman light sheet microscopy or advanced MRI, to provide complementary spatial and molecular information researchgate.netlearnneuroradiology.com. This could lead to a more comprehensive understanding of complex biological processes by correlating nucleic acid distribution with other cellular components or physiological states.

Live-Cell Imaging: Developing this compound derivatives that are optimized for live-cell super-resolution imaging. While current SMLM techniques often require harsh imaging conditions or additives that limit live-cell applications, future probes could be designed for spontaneous blinking or reduced phototoxicity, enabling dynamic studies of nucleic acid behavior in living systems rsc.orgox.ac.uk.

Development of Smart Probes with Tunable and Responsive Characteristics

A significant avenue for this compound research lies in transforming it into "smart probes" that possess tunable and responsive characteristics. Smart probes are designed to alter their optical properties (e.g., fluorescence intensity, wavelength, lifetime) in response to specific environmental cues or the presence of target biomolecules. This compound's existing relevance in areas like intracellular pH, proteases, and apoptosis/necrosis suggests an inherent potential for such responsiveness aatbio.com.

Future developments could include:

Environmentally Responsive Probes: Engineering this compound to be highly sensitive and specific to changes in the cellular microenvironment, such as pH fluctuations, redox potential, or ion concentrations. This would involve incorporating molecular switches or recognition elements into the probe's structure that undergo conformational or electronic changes upon sensing the target, thereby modulating its fluorescence researchgate.net. For instance, a pH-responsive this compound could provide dynamic insights into acidic organelles or localized pH changes during cellular events.

Enzyme-Activatable Probes: Designing this compound conjugates that are initially non-fluorescent but become activated (fluorescent) upon enzymatic cleavage or modification by specific enzymes, such as proteases or nucleases. This would enable real-time detection and localization of enzyme activity within living cells or tissues, offering valuable tools for studying disease progression or therapeutic responses aatbio.com.

Tunable Optical Properties: Exploring chemical modifications that allow for the "tuning" of this compound's excitation and emission spectra. This could involve rational design of its chromophore system or the incorporation of FRET (Förster Resonance Energy Transfer) pairs, enabling researchers to select optimal wavelengths for multi-color imaging or to adapt the probe for different laser lines and detection systems seltokphotonics.com. Such tunable characteristics would enhance its versatility across diverse experimental setups.

Exploration of Novel Applications in Systems Biology and Multi-Omics Research

The advent of systems biology and multi-omics research, which aims to understand biological systems holistically by integrating data from various "omics" layers (genomics, transcriptomics, proteomics, metabolomics), presents a fertile ground for novel applications of this compound frontiersin.orgresearchgate.netmdpi.comnih.govbrjac.com.br. As a nucleic acid stain, this compound can provide crucial spatial and temporal information about the genomic and transcriptomic components of a cell or organism.

Potential novel applications include:

Dynamic Chromatin Studies: Utilizing this compound to visualize and quantify dynamic changes in chromatin condensation and organization in response to various stimuli, linking these structural changes to gene expression profiles obtained from transcriptomics data nih.gov. This could help unravel the complex interplay between chromatin structure and gene regulation.

Real-time Gene Expression Monitoring: Developing this compound-based probes that can report on specific gene expression events in real-time within live cells. This might involve designing probes that bind to specific RNA sequences, allowing for the visualization of transcription or RNA localization, thereby providing a spatial dimension to transcriptomic analyses frontiersin.org.

Viral and Pathogen Tracking: Employing this compound to track the nucleic acids of viruses or other intracellular pathogens, providing insights into their replication cycles, host-pathogen interactions, and the efficacy of antiviral or antimicrobial agents within a systems biology framework mdpi.com.

Integration with Single-Cell Multi-Omics: Adapting this compound for use in single-cell multi-omics workflows, where its ability to label nucleic acids could complement other single-cell measurements (e.g., single-cell RNA sequencing, single-cell proteomics) to provide a more complete picture of cellular heterogeneity and function researchgate.net.

Interdisciplinary Research Collaborations for Enhanced Utility and Impact

The future advancement and broader utility of this compound-based probes will heavily rely on robust interdisciplinary research collaborations. Complex scientific challenges often necessitate the integration of diverse expertise, and the development of advanced chemical probes is no exception d-nb.inforesearchgate.net.

Key collaborative areas include:

Chemistry and Biology: Close collaboration between synthetic chemists and cell/molecular biologists is paramount. Chemists can design and synthesize novel this compound derivatives with enhanced photophysical properties, improved specificity, or responsive functionalities, while biologists can provide critical insights into biological targets, validate probe performance in relevant cellular and physiological contexts, and identify new application areas cbs.dk.

Physics and Engineering: Partnerships with physicists and engineers specializing in optics, microscopy, and instrument development are crucial for integrating this compound with advanced imaging modalities. This includes optimizing microscope systems for this compound's spectral characteristics, developing new illumination or detection strategies for super-resolution imaging, and creating automated platforms for high-throughput screening wur.nltos.org.

Computational Science and Data Science: Collaborations with computational biologists and data scientists are essential for handling the large and complex datasets generated by advanced imaging and multi-omics experiments researchgate.netnih.gov. This involves developing algorithms for image processing, quantitative analysis of fluorescence data, and integrating this compound-derived spatial information with other omics datasets to build comprehensive biological models brjac.com.br.

Translational Research: Fostering collaborations between academic researchers and industry partners or clinical scientists can accelerate the translation of this compound-based probes from basic research tools to diagnostic or therapeutic applications. This could involve developing standardized protocols, validating probes for clinical use, or exploring their potential in drug discovery and development youtube.com.

Such interdisciplinary efforts are expected to not only enhance the technical capabilities of this compound-based probes but also broaden their impact across fundamental biological research, disease diagnostics, and therapeutic development.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible experimental protocol for synthesizing BO-Pro 1?

  • Methodological Answer : Follow structured experimental design principles, including detailed synthesis steps (e.g., reaction conditions, purification methods) and validation via spectroscopic characterization (e.g., NMR, mass spectrometry). Ensure reproducibility by documenting reagent purity, solvent ratios, and temperature controls. Reference prior synthesis protocols for analogous compounds to identify critical parameters .
  • Data Example :

ParameterValue/Description
Reaction Temperature80°C ± 2°C
Catalyst Loading5 mol%
Yield72% (isolated, HPLC-pure)

Q. What criteria should guide the formulation of hypothesis-driven research questions about this compound's mechanism of action?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to align questions with gaps in existing literature. For example:

  • Feasibility: Are resources available to test this compound’s stability under physiological conditions?
  • Novelty: Does this compound exhibit unique binding kinetics compared to analogs?

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across independent studies?

  • Methodological Answer : Conduct a meta-analysis of published datasets, focusing on variables such as assay conditions (e.g., cell line specificity, concentration ranges) and statistical power. Use sensitivity analysis to identify outliers or confounding factors. Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies optimize the statistical robustness of this compound’s dose-response experiments?

  • Methodological Answer :

  • Experimental Design : Implement randomized block designs to control for batch effects.
  • Data Analysis : Apply non-linear regression models (e.g., Hill equation) with bootstrapping to estimate confidence intervals for EC₅₀ values.
  • Replication : Perform triplicate runs across independent labs to assess inter-laboratory variability .

Q. How should researchers structure a literature review to identify understudied applications of this compound?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators in databases (e.g., PubMed, Scopus) with keywords: "this compound AND (kinase inhibition OR metabolic pathways)".
  • Gap Analysis : Map findings to frameworks like SWOT (Strengths, Weaknesses, Opportunities, Threats) to prioritize high-impact, unexplored areas (e.g., this compound in neurodegenerative models) .

Data Interpretation and Reporting

Q. What are best practices for presenting conflicting spectroscopic data on this compound’s structural conformation?

  • Methodological Answer :

  • Visualization : Overlay NMR/IR spectra from multiple studies and annotate discrepancies (e.g., peak shifts due to solvent polarity).
  • Contextualization : Discuss environmental factors (e.g., pH, temperature) that may explain variations .

Q. How can researchers ensure ethical compliance when extrapolating this compound’s in vitro results to in vivo models?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes and pre-registration of protocols. Explicitly state limitations (e.g., pharmacokinetic differences) in the discussion section .

Tables for Comparative Analysis

Table 1 : Key Parameters for this compound Characterization

TechniqueCritical ParametersCommon Pitfalls
NMRSolvent suppression, δ (ppm)Residual solvent peaks
HPLC-MSColumn type, mobile phaseIon suppression in complex matrices
XRDCrystal qualityPreferred orientation errors
Adapted from experimental reproducibility guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.